molecular formula C14H19NO2 B1466384 1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid CAS No. 1489694-43-0

1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1466384
CAS No.: 1489694-43-0
M. Wt: 233.31 g/mol
InChI Key: SGWFXCSMPBHTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the 2,4-dimethylbenzyl group and the carboxylic acid functionality. One common synthetic route includes:

Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid holds immense potential for scientific research. Its unique structure and properties make it a valuable tool in various fields:

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the 2,4-dimethylbenzyl group contribute to its binding affinity and selectivity towards certain biological targets. The carboxylic acid group may play a role in its reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-3-4-12(11(2)7-10)8-15-6-5-13(9-15)14(16)17/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWFXCSMPBHTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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